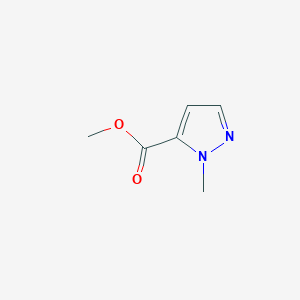

methyl 1-methyl-1H-pyrazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-5(3-4-7-8)6(9)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECCPWAWRYFLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426884 | |

| Record name | methyl 1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17827-60-0 | |

| Record name | methyl 1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-methyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-methyl-1H-pyrazole-5-carboxylate

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile building block for designing therapeutic agents across a wide spectrum of diseases.[3][4] Pyrazole-containing compounds have demonstrated a vast array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][5] This has led to the development of numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, underscoring the scaffold's importance in pharmaceutical research and development.[1][2]

This compound is a key intermediate in the synthesis of more complex, biologically active molecules. Its structure combines the stable pyrazole core with a reactive ester functional group, providing a chemical handle for further molecular elaboration. Understanding its synthesis and confirming its structural integrity through rigorous characterization are therefore fundamental steps for researchers and drug development professionals working in this area. This guide provides a detailed overview of a reliable synthetic pathway and the analytical methodologies required to validate the identity and purity of this important chemical entity.

Part 1: Synthesis of this compound

The synthesis of substituted pyrazoles can be achieved through various strategies, with one of the most common and robust methods being the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[6][7][8] For the target molecule, this compound, a logical and efficient approach involves two primary stages: the formation of the pyrazole ring and the subsequent N-methylation.

The causality behind this choice of pathway lies in the ready availability of starting materials and the generally high yields of the reactions. A key consideration in the synthesis of N-substituted pyrazoles is regioselectivity. When an unsymmetrical pyrazole is N-alkylated, a mixture of regioisomers can form.[9] The protocol described below utilizes methylhydrazine directly in the cyclocondensation step, which can provide a degree of regioselectivity, often favoring the 1,5-disubstituted product.[10][11]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for pyrazole synthesis.[12]

Materials and Reagents:

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Methylhydrazine

-

Methanol (anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl acetylenedicarboxylate (1.0 eq) dissolved in anhydrous methanol (100 mL).

-

Addition of Hydrazine: While stirring the solution at room temperature, add methylhydrazine (1.05 eq) dropwise over a period of 15 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DMAD) is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid or oil.

Trustworthiness and Self-Validation: The progress of the reaction is monitored by TLC, ensuring the reaction goes to completion. The multi-step work-up including extraction and washing helps to remove inorganic impurities and unreacted polar reagents. Finally, purification by column chromatography is a standard and reliable method for isolating the desired product from side products and any remaining starting materials. The purity of the final compound must be confirmed by the characterization methods described in the next section.

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the successful synthesis of this compound and to ensure its purity. A combination of spectroscopic techniques provides a complete picture of the molecule's structure.

Characterization Techniques and Expected Outcomes

-

¹H NMR Spectroscopy: This technique provides information about the number and chemical environment of protons. For the target molecule, we expect to see distinct signals for the two protons on the pyrazole ring, the three protons of the N-methyl group, and the three protons of the ester's O-methyl group. The chemical shifts (δ) are typically reported in parts per million (ppm).

-

¹³C NMR Spectroscopy: This method identifies the different carbon environments in the molecule. Signals are expected for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the two distinct methyl carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₆H₈N₂O₂), the expected molecular weight is 140.14 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band is expected for the carbonyl (C=O) stretch of the ester group, typically around 1700-1730 cm⁻¹. Other characteristic peaks for C-H, C=N, and C-O bonds will also be present.[11][13]

Data Visualization: Structure and Characterization

Caption: Correlation of analytical techniques to structural features.

Summary of Representative Characterization Data

The following table summarizes the expected data from the characterization of a pure sample of this compound.

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~ 7.5 ppm (d, 1H, pyrazole-H) ~ 6.8 ppm (d, 1H, pyrazole-H) ~ 4.1 ppm (s, 3H, N-CH₃) ~ 3.9 ppm (s, 3H, O-CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~ 162 ppm (C=O) ~ 140 ppm (Pyrazole C) ~ 135 ppm (Pyrazole C) ~ 110 ppm (Pyrazole C) ~ 52 ppm (O-CH₃) ~ 38 ppm (N-CH₃) |

| Mass Spec. | m/z | [M+H]⁺ = 141.0659 (HRMS ESI⁺)[9] |

| IR Spec. | Wavenumber (cm⁻¹) | ~ 1720 cm⁻¹ (strong, C=O stretch) ~ 2950 cm⁻¹ (C-H stretch) ~ 1540 cm⁻¹ (C=N stretch) |

Conclusion

This compound is a valuable synthetic intermediate whose utility is firmly established in the field of medicinal chemistry. The synthetic route via cyclocondensation of an appropriate dicarbonyl compound with methylhydrazine is an efficient and reliable method for its preparation. Rigorous analytical characterization using a suite of spectroscopic techniques, including NMR, MS, and IR, is a non-negotiable step to verify the structural integrity and purity of the synthesized compound. This guide provides a foundational framework for researchers, enabling them to confidently synthesize and validate this important molecular building block for application in drug discovery and development programs.

References

-

Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

-

Shafi, S., Alam, M. M., Mulakayala, N., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Naim, M. J., Alam, O., Alam, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

Alam, M. A., Subudhi, B. B., & Haider, M. R. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Shafi, S., Alam, M. M., Mulakayala, N., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

-

MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]

-

Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]

-

Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole5-carboxylates from Unsymmetrical Enaminodiketones. ResearchGate. [Link]

-

Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

-

Synfacts. (2007). One-Pot Regioselective Synthesis of Pyrazole-5-Carboxylates. ResearchGate. [Link]

-

Wikipedia. (n.d.). Sildenafil. [Link]

-

Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ProQuest. [Link]

-

Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

-

PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. [Link]

-

Kim, J. K., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). 1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

- Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

-

Sauthof, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

methyl 1-methyl-1H-pyrazole-5-carboxylate spectroscopic data analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 1-methyl-1H-pyrazole-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between molecular structure and spectral features, providing field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.

Introduction: The Molecular Profile

This compound is a disubstituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a prevalent scaffold in numerous pharmacologically active compounds. Accurate structural elucidation is the cornerstone of chemical research and development, and spectroscopic techniques provide the necessary tools for unambiguous characterization. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this molecule, correlating each signal and peak to its specific structural origin.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, we anticipate four distinct signals.

Predicted ¹H NMR Signals:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| 1 | ~7.5 - 7.7 | Doublet | 1H | H-3 | This proton is on a C=C double bond within the aromatic pyrazole ring. Its chemical shift is downfield due to the anisotropic effect of the ring current. It appears as a doublet due to coupling with H-4. |

| 2 | ~6.8 - 7.0 | Doublet | 1H | H-4 | This proton is also on the pyrazole ring and is coupled to H-3, resulting in a doublet. It is typically found slightly upfield compared to H-3. |

| 3 | ~4.0 - 4.2 | Singlet | 3H | N-CH₃ | The methyl group attached to the N1 atom of the pyrazole ring. It is deshielded by the electronegative nitrogen and the aromatic ring system. It is a singlet as there are no adjacent protons. |

| 4 | ~3.9 | Singlet | 3H | O-CH₃ | The methyl group of the ester functionality. It is deshielded by the adjacent oxygen atom. It is a singlet as there are no adjacent protons. |

Causality in Chemical Shifts: The precise chemical shifts of pyrazole ring protons are influenced by the electronic effects of substituents.[2][3] The electron-withdrawing nature of the carboxylate group at position 5 will deshield the adjacent ring protons. The N-methyl group also influences the electronic distribution within the ring.

Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. Integrate the signals and determine their multiplicities.

¹³C NMR Spectroscopy: Carbon Skeleton Fingerprinting

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are expected.

Predicted ¹³C NMR Signals:

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|---|

| 1 | ~160 - 165 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| 2 | ~140 - 145 | C-5 | The pyrazole carbon atom bonded to the carboxylate group. Its chemical shift is influenced by both the ring nitrogens and the ester substituent. |

| 3 | ~138 - 142 | C-3 | The pyrazole carbon atom at position 3. The chemical shifts of pyrazole ring carbons are characteristic and well-documented.[4][5] |

| 4 | ~110 - 115 | C-4 | The pyrazole carbon atom at position 4. It typically appears at the most upfield position among the ring carbons.[6] |

| 5 | ~51 - 53 | O-CH₃ | The carbon of the ester's methyl group, deshielded by the oxygen atom. |

| 6 | ~37 - 40 | N-CH₃ | The carbon of the N-methyl group, deshielded by the nitrogen atom. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |

|---|---|---|---|

| ~3100 - 3150 | C-H stretch | Medium | Aromatic C-H (Pyrazole ring) |

| ~2950 - 3000 | C-H stretch | Medium | Aliphatic C-H (Methyl groups) |

| ~1720 - 1740 | C=O stretch | Strong, Sharp | Ester Carbonyl |

| ~1500 - 1580 | C=N, C=C stretch | Medium-Strong | Pyrazole ring skeletal vibrations |

| ~1200 - 1300 | C-O stretch | Strong | Ester C-O (asymmetric)[7] |

| ~1000 - 1100 | C-O stretch | Strong | Ester C-O (symmetric)[7] |

Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption from the ester carbonyl (C=O) stretch, expected around 1725-1735 cm⁻¹.[8][9][10] The presence of two strong C-O stretching bands further confirms the ester functional group.[7]

Protocol: Acquiring an IR Spectrum (ATR Method)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the ATR crystal clean and uncovered, run a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Lower the ATR press arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Label the significant peaks in the spectrum and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z Value | Ion | Identity |

|---|---|---|

| 140 | [M]⁺ | Molecular Ion |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 109 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 81 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

Fragmentation Logic: In electron ionization MS, the molecular ion ([M]⁺) is formed, which can then undergo fragmentation. For methyl esters, a common and characteristic fragmentation is the loss of the methoxy radical (•OCH₃) to form a stable acylium ion.[11][12][13] Another likely fragmentation is the loss of the entire carbomethoxy group. The molecular ion peak at m/z 140 should be clearly observable.

Integrated Spectroscopic Workflow

Confirming the structure of this compound requires a synergistic approach, where data from each technique corroborates the others. The following workflow illustrates this integrated analysis.

Caption: Integrated workflow for structural elucidation.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen skeleton and the specific substitution pattern on the pyrazole ring. The IR spectrum confirms the presence of the key ester functional group through its characteristic strong carbonyl absorption. Finally, mass spectrometry verifies the molecular weight and supports the structure through predictable fragmentation patterns. This guide provides the foundational data and interpretive logic essential for researchers working with this and related heterocyclic compounds.

References

- JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

-

AIP Publishing. (n.d.). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

-

Spectroscopy Online. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Claramunt, R. M., López, C., García, M. Á., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Freie Universität Berlin. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift values of the anomeric protons in the 1 H NMR spectra.... Retrieved from [Link]

-

Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 13. scienceready.com.au [scienceready.com.au]

Whitepaper: A Strategic Guide to the Initial Biological Screening of Novel Pyrazole-5-Carboxylate Derivatives

Introduction: The Privileged Pyrazole-5-Carboxylate Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation in numerous FDA-approved drugs for treating a wide array of diseases, from cancer to viral infections and inflammatory conditions.[4][5] The pyrazole-5-carboxylate moiety, in particular, offers a synthetically tractable handle for generating diverse chemical libraries, making it a highly attractive starting point for novel drug discovery campaigns.[6][7] The strategic design and synthesis of these derivatives, however, are only the initial steps. A robust and logically designed biological screening cascade is paramount to efficiently identify and advance promising candidates.

This in-depth technical guide provides a strategic framework for the initial biological evaluation of novel pyrazole-5-carboxylate derivatives. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous screening process.

Part 1: Designing a Strategic Screening Cascade

An effective screening cascade is a multi-tiered approach designed to progressively filter a library of compounds, enriching for those with the desired biological activity and drug-like properties while minimizing resource expenditure on unpromising molecules. This strategy is crucial for navigating the complexities of early-stage drug discovery.[8]

The Tiered Approach: From Broad Strokes to Fine Detail

Our proposed cascade is structured in three tiers:

-

Tier 1: Primary High-Throughput Screening (HTS): The primary goal is to rapidly assess the general biological activity of the entire compound library. This is often a "coarse filter" to identify compounds that interact with biological systems.

-

Tier 2: Secondary Confirmatory and Dose-Response Assays: "Hits" from the primary screen are subjected to more specific assays to confirm their activity, determine their potency, and begin to elucidate their mechanism of action.

-

Tier 3: Early In Vitro ADME & Physicochemical Profiling: Promising leads from secondary screening are evaluated for their fundamental drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical to avoid late-stage failures.[9][10][11]

The logical flow of this screening cascade is depicted in the following diagram:

Caption: A tiered approach to the initial biological screening of novel compounds.

Part 2: Core Experimental Protocols and Methodologies

This section details the step-by-step protocols for the key assays in our screening cascade. The emphasis is on not just the "how" but the "why" of each step, ensuring methodological integrity.

Tier 1: Primary Cell Viability/Cytotoxicity Screening

The initial screen aims to identify compounds that exert a biological effect, which in many therapeutic areas (e.g., oncology), begins with assessing cytotoxicity. The XTT assay is a robust and high-throughput compatible colorimetric method for this purpose.[12]

Principle: Metabolically active cells reduce the tetrazolium salt XTT to a water-soluble orange-colored formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells. Unlike the MTT assay, the XTT assay does not require a solubilization step, simplifying the protocol.

Materials:

-

XTT labeling reagent

-

Electron-coupling reagent

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a healthy, sub-confluent culture.

-

Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each pyrazole-5-carboxylate derivative in DMSO.

-

Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

XTT Labeling and Incubation:

-

Thaw the XTT labeling reagent and electron-coupling reagent.

-

Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling solution to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Data Acquisition:

-

Gently shake the plate to evenly distribute the color.

-

Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 660 nm should also be used to subtract background absorbance.[14]

-

Data Analysis and Interpretation: Cell viability is calculated as a percentage relative to the vehicle control. Compounds that exhibit a significant reduction in cell viability (e.g., >50% inhibition at a single high concentration) are considered "hits" and are prioritized for dose-response studies.

Hypothetical Tier 1 Screening Data:

| Compound ID | Concentration (µM) | % Cell Viability (vs. Control) | Hit (Yes/No) |

| PZC-001 | 10 | 98.2 | No |

| PZC-002 | 10 | 45.1 | Yes |

| PZC-003 | 10 | 12.5 | Yes |

| PZC-004 | 10 | 89.7 | No |

| ... | ... | ... | ... |

Tier 2: Enzyme Inhibition Assays

Given that many pyrazole derivatives exhibit their biological effects through enzyme inhibition, a target-based enzyme inhibition assay is a logical next step for confirmed hits.[15][16]

Principle: This assay measures the ability of a compound to reduce the activity of a specific enzyme. The rate of the enzymatic reaction is monitored in the presence and absence of the inhibitor.[17][18]

Materials:

-

Purified enzyme

-

Enzyme-specific substrate

-

Inhibitor compounds (from Tier 1 hits)

-

Assay buffer

-

Cofactors (if required, e.g., ATP, Mg2+)

-

Detection reagent (e.g., for measuring product formation)

-

Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Reagent Preparation:

-

Prepare assay buffer at the optimal pH for the enzyme.

-

Dilute the enzyme to a working concentration that yields a linear reaction rate over time.

-

Prepare a range of concentrations for each inhibitor compound.

-

-

Assay Execution:

-

Add the assay buffer to the wells of a microplate.

-

Add the inhibitor compound at various concentrations.

-

Add the enzyme to each well and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding.[17]

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the signal (e.g., absorbance, fluorescence, luminescence) at regular intervals.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Hypothetical Tier 2 Enzyme Inhibition Data:

| Compound ID | IC50 (µM) |

| PZC-002 | 1.2 |

| PZC-003 | 0.05 |

| ... | ... |

Tier 2: Receptor Binding Assays

If the pyrazole-5-carboxylate derivatives are designed to target a specific receptor, a binding assay is essential to determine their affinity. Radioligand binding assays are a classic and robust method for this.[19][20]

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.

Materials:

-

Cell membranes or purified receptor preparation

-

Radiolabeled ligand (e.g., [3H]-labeled)

-

Unlabeled test compounds

-

Assay buffer

-

Scintillation fluid

-

Filter plates and harvester

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Include wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a filter plate using a cell harvester. This traps the receptor-bound radioligand on the filter while allowing the unbound ligand to pass through.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the test compound concentration.

-

Determine the IC50 value and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

A hypothetical signaling pathway that could be modulated by these compounds is presented below:

Caption: A hypothetical signaling pathway inhibited by a pyrazole-5-carboxylate derivative.

Tier 3: Early In Vitro ADME Profiling

Early assessment of ADME properties is crucial to ensure that a potent compound also has the potential to become a successful drug.[9][21]

Key In Vitro ADME Assays:

-

Aqueous Solubility: Determines the solubility of the compound in a physiological buffer. Poor solubility can lead to poor absorption.

-

Permeability (e.g., Caco-2 Assay): Assesses the ability of a compound to cross intestinal epithelial cells, predicting oral absorption.

-

Metabolic Stability (e.g., Liver Microsomes): Measures the rate at which the compound is metabolized by liver enzymes (cytochrome P450s). High metabolic instability can lead to a short half-life in the body.[21]

-

Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins. High plasma protein binding can reduce the amount of free drug available to act on its target.

Hypothetical Tier 3 Early ADME Data:

| Compound ID | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10^-6 cm/s) | Microsomal Stability (% remaining after 30 min) |

| PZC-003 | 55 | 15.2 | 85 |

| PZC-015 | 5 | 1.1 | 20 |

| ... | ... | ... | ... |

Conclusion: A Data-Driven Path to Lead Optimization

The initial biological screening of novel pyrazole-5-carboxylate derivatives is a critical phase in the drug discovery process. By employing a strategic, multi-tiered screening cascade that integrates primary HTS, secondary mechanistic assays, and early in vitro ADME profiling, researchers can make data-driven decisions to efficiently identify and prioritize lead candidates. This approach not only increases the probability of success but also provides a solid foundation for subsequent lead optimization efforts. The methodologies and rationale presented in this guide offer a robust framework for unlocking the full therapeutic potential of this privileged chemical scaffold.

References

- How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). Vertex AI Search.

- Design, Synthesis and Biological Activities of Novel N-Aryl-1H-pyrazole-5-carboxylate Deriv

- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.).

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.

- In Vitro ADME Assays and Services. (n.d.).

- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.

- In Vitro ADME Assays. (n.d.). Concept Life Sciences.

- In Vitro ADME / DMPK Screening. (n.d.). Charnwood Discovery.

- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv

- Time-critical early ADME characteriz

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed.

- A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.

- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). PDF.

- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net.

- High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed.

- The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.

- Design, Synthesis and Biological Activities of Novel N-Aryl-1H-pyrazole-5-carboxylate Deriv

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).

- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.

- The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks.

- Cell Viability/Growth Assays and Reagents. (n.d.). R&D Systems.

- Emerging Novel High-Throughput Screening Technologies for Cell-Based A. (2009). Taylor & Francis eBooks.

- High-throughput screening (HTS). (2019). BMG LABTECH.

- An Absorbance-Based Assay for Cell Health and Prolifer

- Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. (n.d.). ijrpr.

- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (n.d.).

- Physico-chemical properties of the designed pyrazole derivatives. (n.d.).

- Physicochemical and ADMET properties of pyrazole derivatives. (n.d.).

- One-Pot Regioselective Synthesis of Pyrazole-5-Carboxylates. (2025).

- Receptor-Ligand Binding Assays. (n.d.). Labome.

- Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. (n.d.).

- SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH.

- Overview on Biological Activities of Pyrazole Deriv

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

- A standard operating procedure for an enzymatic activity inhibition assay. (n.d.). OUCI.

- Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.

- An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). JoVE.

- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). PubMed.

- Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflamm

- lysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxyl

- Process for preparing n-substituted 1h-pyrazole-5-carboxylate compounds and derivatives thereof. (n.d.).

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf.

- Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. (2017).

- About Ligand Binding Assays. (n.d.). Gifford Bioscience.

- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. admescope.com [admescope.com]

- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 10. criver.com [criver.com]

- 11. In Vitro ADME Assays [conceptlifesciences.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. superchemistryclasses.com [superchemistryclasses.com]

- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Receptor-Ligand Binding Assays [labome.com]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. charnwooddiscovery.com [charnwooddiscovery.com]

The Privileged Scaffold: A Guide to the Discovery and Synthetic History of Substituted Pyrazole Carboxylates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal and agricultural chemistry.[1] Its remarkable versatility and ability to modulate physicochemical and pharmacological properties have cemented its role in a multitude of commercialized products. This guide provides a comprehensive exploration of the discovery and synthetic evolution of substituted pyrazole carboxylates, a critical subclass of pyrazole derivatives. We will delve into the foundational Knorr synthesis, explore the regiochemical nuances of classical methods, and chart the progression toward modern, highly efficient strategies such as 1,3-dipolar cycloadditions and multicomponent reactions. By grounding synthetic protocols in mechanistic causality and showcasing their application in landmark molecules like Celecoxib and advanced Succinate Dehydrogenase Inhibitor (SDHI) fungicides, this document serves as a technical resource for professionals engaged in the art and science of chemical synthesis and drug discovery.

Historical Context: The Dawn of the Pyrazole Ring

The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[2][3] In an attempt to synthesize a quinoline derivative, Knorr reacted ethyl acetoacetate with phenylhydrazine, unexpectedly producing the first pyrazole derivative: 1-phenyl-3-methyl-5-pyrazolone.[2][4][5] This serendipitous discovery not only introduced a new class of heterocycles but also led to the development of Antipyrine, one of the earliest synthetic non-opioid analgesics, which became the most widely used anti-inflammatory drug worldwide until the rise of aspirin.[5] This initial synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, laid the groundwork for what is now famously known as the Knorr Pyrazole Synthesis, a cornerstone of heterocyclic chemistry.[6][7]

Foundational Synthetic Strategies: The Knorr Synthesis and its Variants

The most classical and straightforward approach to the pyrazole core is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8][9][10] This method's enduring prevalence is due to its operational simplicity and the ready availability of starting materials.

The Knorr Pyrazole Synthesis

The Knorr synthesis involves the reaction of a β-diketone, β-ketoester, or related 1,3-dielectrophile with hydrazine or a substituted hydrazine.[6][9] The reaction proceeds via nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[7][11]

Causality in Mechanism: The choice of hydrazine (substituted vs. unsubstituted) and the nature of the 1,3-dicarbonyl compound are critical determinants of the final product. When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, a significant challenge arises: regioselectivity . The reaction can, and often does, produce a mixture of two constitutional isomers.[6][9] The final ratio is dictated by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The initial attack of the more nucleophilic nitrogen of the substituted hydrazine typically occurs at the more reactive (less hindered) carbonyl group.

Caption: The Knorr pyrazole synthesis proceeds via condensation, cyclization, and dehydration.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from methodologies involving the reaction of dioxo-esters with hydrazine.[12]

-

Preparation of the Intermediate: In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. To this, an equimolar amount of acetophenone is added, followed by the dropwise addition of diethyl oxalate. The mixture is stirred at room temperature until the formation of the intermediate ethyl 2,4-dioxo-4-phenylbutanoate is complete, as monitored by TLC.

-

Cyclization: The reaction mixture containing the butanoate intermediate is cooled in an ice bath. Glacial acetic acid is added, followed by the slow addition of hydrazine hydrate.

-

Reaction Work-up: The mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. After cooling, the reaction mixture is poured into ice-water.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from ethanol to afford the title compound.

Modern Synthetic Advances: Precision and Efficiency

While the Knorr synthesis is a workhorse, the demand for greater control over regioselectivity and the need for milder reaction conditions have driven the development of more sophisticated methods.

[3+2] Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and highly convergent strategy for constructing the pyrazole ring.[10] This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, such as an alkyne or a strained alkene.[13]

Synthesis of Pyrazole-5-carboxylates: A particularly effective application of this method is the synthesis of pyrazole-5-carboxylates.[9] The reaction of ethyl diazoacetate (the 1,3-dipole) with an α,β-unsaturated carbonyl compound (the dipolarophile) in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) provides excellent regioselectivity and good yields.[14]

Causality in Mechanism: The regioselectivity is governed by the electronic properties of the dipole and dipolarophile. In the reaction of ethyl diazoacetate with an alkyne, the nucleophilic carbon of the diazo compound preferentially attacks the more electrophilic carbon of the alkyne, leading to a predictable substitution pattern on the resulting pyrazole ring. The use of "alkyne surrogates," such as functionalized alkenes that eliminate a leaving group after cyclization, can further enhance the predictability and scope of this method.[13]

Caption: Regioselective synthesis of pyrazoles via [3+2] dipolar cycloaddition.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent a pinnacle of synthetic efficiency.[15] Several MCRs have been developed for the synthesis of highly substituted pyrazoles and their carboxylate derivatives, offering advantages in terms of atom economy, reduced waste, and simplified procedures.[16][17]

Synthesis of Pyrazole-4-carboxylates: A notable example involves the three-component reaction of an aldehyde, an arylhydrazine, and a β-ketoester, catalyzed by an agent like tetrabutylammonium peroxy disulfate.[15] This approach allows for the rapid assembly of fully substituted pyrazole-4-carboxylate derivatives under solvent-free conditions.[15][17]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on the desired substitution pattern, available starting materials, and the required scale of the synthesis.

| Methodology | Starting Materials | Key Strengths | Key Limitations | Typical Carboxylate Position |

| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Operationally simple, readily available materials.[6][7] | Often poor regioselectivity with unsymmetrical substrates, can require harsh conditions.[6] | 3- and 5- |

| [3+2] Cycloaddition | Diazo compounds, Alkynes/Alkenes | High regioselectivity, mild conditions, broad substrate scope.[13][18] | Requires synthesis of potentially unstable diazo compounds or specific alkynes. | 3-, 4-, and 5- |

| Multicomponent Reactions | Aldehydes, Hydrazines, β-Ketoesters, etc. | High efficiency (one-pot), atom economy, rapid access to complexity.[15][16] | Optimization can be complex, substrate scope may be limited. | 4- |

The Pyrazole Carboxylate Scaffold in Action: From Medicine to Agriculture

The synthetic efforts detailed above are not merely academic exercises; they provide access to molecules with profound biological impact. The pyrazole carboxylate moiety and its derivatives are central to numerous blockbuster products.

Pharmaceuticals: The Case of Celecoxib and Rimonabant

-

Celecoxib (Celebrex®): A landmark drug, Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[19][20] Its structure is a diaryl-substituted pyrazole.[20] The pyrazole core provides the rigid scaffold necessary for selective binding to the COX-2 enzyme active site.[19][21] Its synthesis relies on the classical condensation of a substituted 1,3-diketone with a hydrazine derivative.[19] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, Celecoxib reduces the production of inflammatory prostaglandins while sparing the COX-1 enzyme responsible for maintaining the gastric mucosa.[21][22][23]

-

Rimonabant (Acomplia®): Developed as a selective CB1 cannabinoid receptor antagonist, Rimonabant was marketed as an anti-obesity drug.[24][25] Its core structure is a 1,5-diaryl-pyrazole-3-carboxamide. Although later withdrawn due to psychiatric side effects, the Rimonabant scaffold remains a valuable tool in pharmacological research, and its synthesis highlighted the utility of pyrazole-3-carboxylate precursors.[24][26][27]

Agrochemicals: The Rise of SDHI Fungicides

Perhaps the most significant recent application of pyrazole carboxylates is in agriculture, specifically in the form of pyrazole carboxamide fungicides.[1] These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs).[28][29]

Mechanism of Action: SDHIs target Complex II of the mitochondrial respiratory chain in fungi.[1] By binding to the succinate dehydrogenase (SDH) enzyme, they block the electron transport chain, thereby inhibiting ATP production and causing fungal cell death.[28][30] This mode of action is highly effective and provides a crucial tool for managing fungal resistance to other fungicide classes.[30] Many of the most potent commercial SDHIs, such as Fluxapyroxad and Bixafen, feature a pyrazole-4-carboxamide core, underscoring the importance of synthetic routes to these specific isomers.[1][31]

Caption: From synthesis to action: the workflow for developing SDHI fungicides.

Conclusion

The journey of substituted pyrazole carboxylates from a serendipitous laboratory discovery to cornerstone molecules in modern therapeutics and agriculture is a testament to the power of synthetic chemistry. The evolution from the robust but often unselective Knorr synthesis to the precision of modern cycloaddition and multicomponent strategies has enabled chemists to tailor the pyrazole scaffold with unprecedented control. For researchers and developers, a deep understanding of these synthetic pathways, their mechanistic underpinnings, and their historical context is not merely academic—it is essential for the innovation of next-generation pharmaceuticals and agrochemicals that will address pressing global challenges.

References

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]

-

Wikipedia. (n.d.). Rimonabant. Wikipedia. [Link]

-

News-Medical.net. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.net. [Link]

-

ACS Publications. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls - NCBI Bookshelf. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

The Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles. Books - The Royal Society of Chemistry. [Link]

-

Elguero, J., Goya, P., & Jagerovic, N. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]

-

Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Study.com. [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

National Center for Biotechnology Information. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal. [Link]

-

Semantic Scholar. (n.d.). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemistry and Applied Chemical Engineering. [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]

-

The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Books - The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (2013). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics. [Link]

-

MDPI. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

-

Britannica. (n.d.). Ludwig Knorr. Britannica. [Link]

-

ResearchGate. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2022). “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2024). Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

ResearchGate. (2010). Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]

-

ACS Publications. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Organic Letters. [Link]

-

ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]

-

ResearchGate. (n.d.). Knorr pyrazole synthesis. ResearchGate. [Link]

-

SciSpace. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. [Link]

-

Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

-

National Center for Biotechnology Information. (2014). Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis. ResearchGate. [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

-

ACS Publications. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. [Link]

-

National Center for Biotechnology Information. (2011). Rimonabant: From RIO to Ban. Journal of Obesity. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 4. books.rsc.org [books.rsc.org]

- 5. books.rsc.org [books.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 18. Pyrazole synthesis [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

- 22. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 23. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rimonabant - Wikipedia [en.wikipedia.org]

- 25. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 26. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. | Semantic Scholar [semanticscholar.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Methyl 1-Methyl-1H-pyrazole-5-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: In-depth Technical Guide for the In Silico Characterization of Methyl 1-methyl-1H-pyrazole-5-carboxylate

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the quantum chemical characterization of this compound. As pyrazole derivatives are of significant interest in medicinal chemistry, robust computational methods are essential for elucidating their electronic structure, stability, and reactivity, thereby accelerating drug discovery and development.[1][2] We move beyond a simple recitation of steps to deliver a self-validating workflow rooted in Density Functional Theory (DFT). This document details the causality behind methodological choices, from functional and basis set selection to the interpretation of key molecular properties. By following this guide, researchers can generate high-fidelity data on molecular geometry, vibrational frequencies, and electronic characteristics, providing a solid foundation for further studies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling.

Introduction

The Significance of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in drug design, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-cancer properties.[3][4] The versatility of the pyrazole ring, with its adjacent nitrogen atoms, allows for diverse substitution patterns that can be finely tuned to optimize binding affinity, selectivity, and pharmacokinetic profiles.[4] Computational chemistry has become an indispensable tool for exploring the vast chemical space of these derivatives, offering profound insights into their structure-function relationships.[1]

A Case Study: this compound

This compound serves as an excellent model system for this guide. It contains the core N-methylated pyrazole ring, a common feature in many biologically active molecules, and a methyl ester group, which influences the molecule's polarity and potential for hydrogen bonding.[2][4] Understanding its foundational quantum chemical properties is a critical first step before investigating more complex derivatives or its interactions with biological targets.

The Role of In Silico Quantum Chemical Calculations in Drug Discovery

Modern drug discovery has transitioned from empirical, trial-and-error methods to a more rational, computer-driven paradigm.[5][6] Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of this shift.[7][8] DFT enables the accurate prediction of molecular properties such as energies, structures, and vibrational frequencies from the fundamental laws of quantum mechanics.[9][10] This predictive power allows researchers to screen virtual compounds, understand reaction mechanisms, and predict ligand-protein binding affinities, significantly reducing the time and cost associated with experimental validation.[5][11][12]

Theoretical Foundations of Quantum Chemical Calculations

Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[8][11] Its central tenet is that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This simplification makes DFT computationally more efficient than traditional wavefunction-based methods, allowing for the study of pharmaceutically relevant molecules.[7]

For this protocol, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long-standing reputation for providing a robust balance of accuracy and computational efficiency for a wide range of organic molecules and has become a de facto standard in the field.[13][14] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic behavior compared to pure DFT functionals.[13]

The Importance of Basis Set Selection

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of the calculation.

-

Pople-style basis sets (e.g., 6-31G(d,p)) : These are computationally efficient and widely used. The "6-31G" designation indicates a split-valence basis set where core orbitals are described by a single function (a contraction of 6 Gaussian functions) and valence orbitals are split into two functions (an inner part of 3 Gaussians and an outer part of 1 Gaussian). The "(d,p)" notation, known as polarization functions, adds d-functions to heavy atoms and p-functions to hydrogen atoms. These are crucial for accurately describing chemical bonds, which are often polarized.[15]

-

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) : These sets are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy, albeit at a greater computational cost.[15][16]

For this guide, we will use the 6-311+G(d,p) basis set. This is a triple-split valence basis set that provides more flexibility for describing valence electrons than the 6-31G basis. The "+" indicates the addition of diffuse functions, which are essential for describing lone pairs and anions, and the "(d,p)" adds polarization functions for an accurate description of bonding. This choice represents a strong compromise between accuracy and computational demand for a molecule of this size.[17][18]

Key Computable Properties and Their Relevance

-

Optimized Geometry: The lowest-energy 3D arrangement of atoms. This is the most fundamental property, upon which all others are calculated.

-

Vibrational Frequencies: Used to predict the infrared (IR) spectrum and to confirm that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies).[19][20]

-

Electronic Properties:

-

HOMO/LUMO: The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The energy gap between them is a critical indicator of molecular stability and reactivity.[21][22][23] A large gap suggests high stability, while a small gap indicates higher reactivity.[22]

-

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting sites of intermolecular interactions.

-

Computational Methodology: A Validated Protocol

This section outlines a step-by-step workflow using the Gaussian software package, a widely used program in computational chemistry.[9][24][25] The principles are transferable to other software like ORCA or GAMESS.[26]

Step 1: Initial Structure Generation

-

Build the Molecule: Use a molecular editor (e.g., GaussView, Avogadro, ChemDraw) to construct the 2D structure of this compound.

-

Generate 3D Coordinates: Convert the 2D sketch into an initial 3D structure using the editor's built-in tools. This initial guess does not need to be perfect.

-

Perform a Pre-optimization (Optional but Recommended): Use a computationally inexpensive molecular mechanics force field (e.g., UFF) to quickly clean up the initial geometry, resolving any unrealistic bond lengths or atomic clashes. This provides a better starting point for the more demanding quantum calculation.

Step 2: Gas-Phase Geometry Optimization

The objective here is to find the molecular structure that corresponds to the minimum energy on the potential energy surface.

Protocol:

-

Prepare the Input File: Create a text file (e.g., molecule_opt.com) for the Gaussian program.

-

Define Computational Parameters (Route Section):

-

#p: Requests verbose output.

-

B3LYP/6-311+G(d,p): Specifies the level of theory (B3LYP functional and 6-311+G(d,p) basis set).

-

Opt: The keyword that requests a geometry optimization.

-

-

Provide a Title: A brief, descriptive title for the calculation.

-

Specify Molecular Charge and Multiplicity: For this neutral, closed-shell molecule, this will be 0 1 (Charge 0, Spin Multiplicity 1).

-

Input Coordinates: Paste the 3D coordinates from Step 1.

-

Execute the Calculation: Run the Gaussian program with this input file.

-

Verify Convergence: Upon completion, check the output file to ensure the optimization has converged successfully. Look for the message "Optimization completed."

Step 3: Vibrational Frequency Analysis

This calculation is critical for two reasons: it confirms the nature of the stationary point found in the optimization and it provides the data for the theoretical IR spectrum.[19][27]

Protocol:

-

Prepare the Input File: Use the optimized coordinates from the previous step.

-

Define Computational Parameters:

-

Freq: The keyword that requests a frequency calculation.

-

-

Execute and Analyze: Run the calculation. The primary check is for imaginary frequencies.

-

Zero Imaginary Frequencies: Confirms the structure is a true local minimum.

-

One or More Imaginary Frequencies: Indicates the structure is a transition state or a higher-order saddle point, and the geometry is not a stable minimum. The initial structure must be modified and re-optimized.

-

Step 4: Calculation of Electronic Properties

Using the same optimized geometry and level of theory, we can now calculate the electronic properties. Often, this information is already present in the output of the frequency calculation.

Protocol:

-

Analyze Output File: Extract the energies of the HOMO and LUMO from the Gaussian output file. The HOMO-LUMO gap is calculated as E_LUMO - E_HOMO.

-

Generate MEP Surface: Use a visualization program like GaussView to read the formatted checkpoint file (.fchk) from the calculation and generate the Molecular Electrostatic Potential surface. This will map the electrostatic potential onto the molecule's electron density surface, color-coding regions of positive and negative potential.

Diagram: Computational Workflow